ethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate

ecto-5'-nucleotidase CD73 inhibition thiophene carboxamide inhibitor

Researchers screening CD73 inhibitors for immuno-oncology often face limited SAR diversity around the amide substituent. This 3-biphenylamido-5-phenylthiophene-2-carboxylate provides a structurally distinct chemotype with an extended para-biphenylamide group not commonly explored in published IKK-2 or CD73 series. • Reported IC₅₀ 101 nM against rat CD73 (BindingDB); validate with APCP/AOPCP standards. • MW 427.5 g/mol, lead-like physicochemical profile. • UV-active chromophores facilitate HPLC/LC-MS assay development. Independently verify identity and purity before use.

Molecular Formula C26H21NO3S
Molecular Weight 427.52
CAS No. 391866-72-1
Cat. No. B2606326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate
CAS391866-72-1
Molecular FormulaC26H21NO3S
Molecular Weight427.52
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C26H21NO3S/c1-2-30-26(29)24-22(17-23(31-24)20-11-7-4-8-12-20)27-25(28)21-15-13-19(14-16-21)18-9-5-3-6-10-18/h3-17H,2H2,1H3,(H,27,28)
InChIKeyGLBPADIAXHQNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate: Chemical Profile & Procurement Baseline


Ethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate (CAS 391866-72-1) is a synthetic small molecule belonging to the thiophene-2-carboxylate class, characterized by a 2,3,5-trisubstituted thiophene core bearing a biphenyl-4-carboxamide at position 3, a phenyl group at position 5, and an ethyl ester at position 2 [1]. With a molecular formula of C₂₆H₂₁NO₃S and a molecular weight of approximately 427.5 g/mol, it falls within lead-like chemical space (MW < 500 Da) frequently explored in medicinal chemistry screening collections [2]. The compound contains a secondary benzamide linkage susceptible to hydrolysis and a thiophene ring capable of undergoing metabolic oxidation, structural features that must be carefully managed in formulation and storage [3].

1
Thiophene-2-carboxylate screening compound for early-stage inhibitor discovery or SAR analog libraries
2
Structurally features biphenylamide, phenyl, and ethyl ester substituents; ethyl ester is hydrolytically labile — requires careful storage and formulation
3
Limited published characterization mandates in-house target engagement and selectivity profiling before use as a chemical probe

Ethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate: Analog Substitution Risks


Within the aminothiophene/biphenylamide chemotype, seemingly minor structural modifications—such as replacement of the biphenyl-4-carboxamide moiety with a simple benzamide, alteration of the 5-phenyl substituent to a heteroaryl group, or conversion of the ethyl ester to a carboxylic acid—can profoundly alter target binding profiles, solubility, and metabolic stability in ways that are not predictable from the parent scaffold alone [1]. This compound's specific substitution pattern (3-biphenylamide, 5-phenyl, 2-ethyl ester) remains poorly characterized in the open literature, with no published target engagement data, selectivity profiles, or pharmacokinetic parameters that would permit confident substitution with a structurally related analog [2]. Any procurement decision to substitute must therefore be accompanied by a full re-characterization of the replacement compound under identical assay conditions to the original—an exercise that negates the cost and time savings typically anticipated from generic substitution.

Replacement of the biphenylamide with a simple benzamide or heteroaryl group may unpredictably alter target binding and selectivity profiles
No published selectivity, target engagement, or pharmacokinetic data exist to support direct analog substitution — any replacement requires full re-characterization under identical assay conditions
Structural similarity to IKK-2 inhibitor class does not guarantee comparable kinase selectivity; the biphenyl substituent likely shifts the selectivity fingerprint

Ethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate: Comparative Evidence


CD73 Inhibition vs. Thiophene Carboxamide Class

The compound was reported to inhibit rat ecto-5′-nucleotidase (CD73) with an IC₅₀ of 101 nM in a cell-based assay using COS7 cells transiently transfected with the rat enzyme, following a 10-minute preincubation period [1]. This constitutes the sole reproducible quantitative activity data point for this specific compound. However, no comparator data are available from the same study: the reference compound AMP (the natural substrate) or known CD73 inhibitors such as APCP (IC₅₀ ≈ 200–500 nM in human CD73 assays [2]) were not included in the same experiment, preventing any direct head-to-head potency comparison. Furthermore, the original contributing laboratory and publication for this BindingDB entry are not publicly disclosed, meaning that assay quality metrics (Z′-factor, signal-to-background ratio, number of replicates) cannot be verified.

CD73 Inhibition
Data to verify
Target: IC₅₀ = 101 nM (rat CD73, COS7)
Comparator: APCP IC₅₀ ≈ 200–500 nM (human CD73, not co-tested)
Reported sub-μM potency requires co-testing with a known standard to confirm
BindingDB entry; no peer-reviewed publication; assay quality metrics unavailable
ecto-5'-nucleotidase CD73 inhibition thiophene carboxamide inhibitor immuno-oncology target

Selectivity Profiling Gap vs. IKK-2 Inhibitor Class

No selectivity data—whether against IKK-2, other kinases, or related enzymes—have been published for CAS 391866-72-1 or any of its direct structural synonyms. This contrasts with the broader class of 3-amido-5-phenylthiophene-2-carboxylates, for which extensive IKK-2 selectivity profiling has been conducted. For example, representative aminothiophene IKK-2 inhibitors from patents such as US20040192943A1, US7125896, and WO2001058890A1 have been profiled against panels of 50–100 kinases, with selectivity ratios (IKK-2 IC₅₀ / off-target kinase IC₅₀) frequently reported in the range of 10- to >1,000-fold [1]. The target compound contains the same 3-benzamide pharmacophore and 5-aryl substitution that are critical for IKK-2 binding, yet its specific biphenylamide substituent introduces steric bulk at the para position that may alter the kinase selectivity fingerprint in ways that cannot be inferred from the simpler benzamide or substituted-benzamide analogs described in the patent literature. Without selectivity profiling, any assumption that the target compound exhibits an IKK-2-like selectivity profile is speculative.

Kinase Selectivity
Class-level inference
No selectivity data published for CAS 391866-72-1. Class comparators show 10- to >1,000-fold selectivity vs off-target kinases.
Selectivity profile must be determined de novo; IKK-2 affinity not confirmed
Biphenylamide may alter hinge-binding interactions relative to characterized IKK-2 inhibitors
IKK-2 inhibitor NF-kappaB pathway aminothiophene selectivity kinase profiling

ADME/Physicochemical Data Gap vs. Aminothiophene Leads

No experimental physicochemical property data (logP, logD, aqueous solubility, pKa, plasma protein binding) or ADME parameters (microsomal stability, CYP inhibition, Caco-2 permeability, P-gp efflux ratio) have been published for CAS 391866-72-1. This represents a critical information gap when compared to structurally related aminothiophene compounds that have been advanced to lead optimization stages, such as the IKK-2 inhibitor development candidates from the aminothiophene-2-carboxamide series, for which comprehensive ADME packages including rat and human microsomal intrinsic clearance (Cl_int), hepatocyte stability, and CYP450 inhibition IC₅₀ values against isoforms 1A2, 2C9, 2C19, 2D6, and 3A4 are publicly disclosed in the patent literature [1]. Based solely on its chemical structure, the compound's relatively high molecular weight (427.5 g/mol), the presence of a metabolically labile ethyl ester group, and the biphenyl moiety (which may contribute to high logP > 4 and associated solubility limitations) raise concerns about oral bioavailability, though these structural alerts cannot be confirmed without experimental data [2].

ADME Properties
Class-level inference
No experimental logP, solubility, microsomal stability, or permeability data available. Ethyl ester and biphenyl raise structural alerts for oral bioavailability.
Basic ADME profiling required before advancing to cell-based or in vivo studies
Ethyl ester may undergo esterase-mediated hydrolysis; biphenyl may limit solubility
drug-like properties ADME prediction thiophene metabolism physicochemical profiling

Ethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate: Recommended Applications


CD73 Inhibitor Screening Starting Point

The reported IC₅₀ of 101 nM against rat ecto-5′-nucleotidase (BindingDB, monomer ID 50437933) makes this compound a potential starting point for CD73 inhibitor screening in immuno-oncology or inflammation research. However, any experimental use must include co-testing of a known CD73 inhibitor standard (e.g., APCP or AOPCP derivatives at IC₅₀ ≈ 200–500 nM) under identical assay conditions to validate the result [1]. Researchers should be aware that the provenance of the BindingDB entry is not publicly attributed to a peer-reviewed publication, so the 101 nM value should be treated as unvalidated until independently reproduced.

Chemical Probe for IKK-2/NF-κB Pathway

The 3-amido-5-phenylthiophene-2-carboxylate scaffold is known to produce potent IKK-2 inhibitors, with multiple patent disclosures (US7125896, WO2001058890A1) describing selectivity profiling across 50–100 kinase panels [1]. CAS 391866-72-1 contains the key pharmacophoric elements for IKK-2 binding (3-benzamide H-bond donor/acceptor, 5-aryl hydrophobic group) but has not been tested against IKK-2 or any selectivity panel. Its value as an IKK-2 chemical probe is entirely contingent on in-house biochemical and selectivity profiling; procurement without commitment to such profiling is not recommended.

SAR: Biphenylamide Substituent Effects

From a medicinal chemistry perspective, this compound represents a structurally distinct member of the 3-amido-5-phenylthiophene-2-carboxylate SAR series, distinguished by its para-biphenylamide group—a feature not commonly explored in the published IKK-2 or glucagon receptor antagonist patent literature, where the amide substituent is typically a simpler phenyl, substituted phenyl, or heteroaryl ring [1]. This structural novelty may be of interest to SAR-driven programs investigating the effects of extended aromatic amide substituents on target potency, selectivity, and physicochemical properties, particularly if the biphenyl group results in differential π-stacking interactions within the target binding site.

Analytical Reference Standard for Thiophene-2-Carboxylates

Given its well-defined molecular formula (C₂₆H₂₁NO₃S, MW 427.5 g/mol) and the commercial availability of the compound from chemical suppliers, CAS 391866-72-1 can serve as a reference standard for developing HPLC, LC-MS, or NMR-based purity and identity assays for related thiophene-2-carboxylate analogs [1]. Its UV-active biphenyl and thiophene chromophores facilitate detection by UV/Vis absorbance, and the ethyl ester group provides a characteristic ¹H NMR signal (quartet at ~4.3–4.4 ppm for the -OCH₂- methylene) useful for quantification.

Application
Selection Property
Validation Focus
CD73 inhibitor screening
Reported sub-μM CD73 inhibition (BindingDB)
Confirmatory co-testing with APCP standard; replicate in own assay
IKK-2 pathway chemical probe
3-amido-5-phenylthiophene pharmacophore
In-house kinase profiling and IKK-2 selectivity determination required
Substituent SAR studies
Extended aromatic biphenylamide substituent
Assess impact on target potency, selectivity, and solubility vs simple phenylamide
Analytical reference standard
Defined thiophene-2-carboxylate structure (MW, formula)
Purity and identity by HPLC, LC-MS, NMR; UV-active chromophores
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